molecular formula C11H14ClFN2O2S B5521435 1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine

1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine

Cat. No.: B5521435
M. Wt: 292.76 g/mol
InChI Key: ULOCGBQHDMCQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C11H14ClFN2O2S and its molecular weight is 292.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.0448547 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acaricidal Activity

1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine and its derivatives have been explored for their acaricidal activity. Suzuki et al. (2021) synthesized phenylpiperazine derivatives and evaluated them for acaricidal activity. Among these, certain derivatives showed high activity against Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri (Suzuki et al., 2021).

Antiandrogen Activity

Compounds related to this compound have been studied for their antiandrogen activity. Tucker et al. (1988) researched 3-substituted derivatives of 2-hydroxypropionanilides, finding novel potent antiandrogens for treating androgen-responsive diseases (Tucker et al., 1988).

Photolytic Transformations

Vasin et al. (2014) investigated the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, which are formed by reactions involving phenylethynyl sulfones. This research provides insights into the chemical behavior of related sulfonyl compounds under various conditions (Vasin et al., 2014).

Antimicrobial Activity

Research by Janakiramudu et al. (2017) on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a related compound, revealed good antimicrobial potency against bacteria and fungi. This suggests potential antimicrobial applications for related sulfonyl compounds (Janakiramudu et al., 2017).

Synthesis of Sulfonamides

Research on the synthesis of sulfonamides, such as by Luo Yan et al. (2006), has explored efficient methods for preparing sulfonamides, which could be relevant for synthesizing compounds like this compound (Luo Yan et al., 2006).

Fuel-Cell Applications

Bae et al. (2009) studied sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which might provide insight into the potential use of related sulfone compounds in fuel-cell technology (Bae et al., 2009).

Anion Exchange Polymer Electrolytes

Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction. This research could offer perspectives on the use of similar sulfonyl compounds in polymer electrolyte applications (Kim et al., 2011).

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOCGBQHDMCQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.